3-Ethyl-1,2-oxazole-5-carbaldehyde
Overview
Description
3-Ethyl-1,2-oxazole-5-carbaldehyde (EOC) is an important organic compound used in a variety of laboratory applications. It is a colorless, crystalline solid with a melting point of around 100 °C and a boiling point of approximately 200 °C. EOC is a valuable reagent for the synthesis of various other compounds, and has a wide range of applications in scientific research.
Scientific Research Applications
3-Ethyl-1,2-oxazole-5-carbaldehyde has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to synthesize various other compounds. It is also used in the synthesis of pharmaceuticals, as it can be used to create various drugs. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde can be used in the synthesis of polymers and other materials, as it can be used to create various polymers and other materials with desired properties.
Mechanism Of Action
3-Ethyl-1,2-oxazole-5-carbaldehyde is a reactive compound, and its reactivity is due to its ability to act as a nucleophile. When 3-Ethyl-1,2-oxazole-5-carbaldehyde reacts with an electrophile, a covalent bond is formed between the two molecules. This covalent bond is formed through a nucleophilic attack of the 3-Ethyl-1,2-oxazole-5-carbaldehyde molecule on the electrophile, resulting in the formation of a new molecule.
Biochemical And Physiological Effects
3-Ethyl-1,2-oxazole-5-carbaldehyde has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde has been shown to have an effect on the central nervous system, as it can act as an anxiolytic and sedative.
Advantages And Limitations For Lab Experiments
3-Ethyl-1,2-oxazole-5-carbaldehyde has several advantages and limitations when used in laboratory experiments. One of the major advantages of 3-Ethyl-1,2-oxazole-5-carbaldehyde is its low cost and availability. It is also relatively easy to synthesize and use, which makes it a popular reagent in laboratory experiments. However, 3-Ethyl-1,2-oxazole-5-carbaldehyde is also highly reactive, which can make it difficult to handle and can lead to unwanted side reactions. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde is a volatile compound, which can make it difficult to store and transport.
Future Directions
3-Ethyl-1,2-oxazole-5-carbaldehyde has a wide range of potential future applications. One area of research is the development of new drugs and therapeutics. 3-Ethyl-1,2-oxazole-5-carbaldehyde has already been used in the synthesis of various drugs and therapeutics, and further research could lead to the development of even more effective drugs and therapeutics. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde could be used in the synthesis of polymers and other materials, as it could be used to create materials with desired properties. Finally, 3-Ethyl-1,2-oxazole-5-carbaldehyde could be used in the development of new analytical techniques, as it could be used to detect and quantify various compounds.
properties
IUPAC Name |
3-ethyl-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5-3-6(4-8)9-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPZJXAUBJAZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558188 | |
Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1,2-oxazole-5-carbaldehyde | |
CAS RN |
72591-56-1 | |
Record name | 3-Ethyl-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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